5-(2,2-Difluoropropoxy)-2-methylphenylamine
Description
5-(2,2-Difluoropropoxy)-2-methylphenylamine is an organic compound that features a phenylamine structure substituted with a difluoropropoxy group and a methyl group
Properties
IUPAC Name |
5-(2,2-difluoropropoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-7-3-4-8(5-9(7)13)14-6-10(2,11)12/h3-5H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWUFBGJFMKELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluoropropoxy)-2-methylphenylamine typically involves the introduction of the difluoropropoxy group to a phenylamine precursor. One common method is through the nucleophilic substitution reaction where a suitable leaving group on the phenylamine is replaced by the difluoropropoxy group. This can be achieved using reagents such as 2,2-difluoropropanol and a base like potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoropropoxy)-2-methylphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The difluoropropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-(2,2-Difluoropropoxy)-2-methylphenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoropropoxy)-2-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoropropoxy)-5-fluorobenzoic acid
- 2-(2,2-Difluoropropoxy)-5-fluorobenzonitrile
Uniqueness
5-(2,2-Difluoropropoxy)-2-methylphenylamine is unique due to the presence of both the difluoropropoxy and methyl groups on the phenylamine structure. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds. The difluoropropoxy group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications .
Biological Activity
5-(2,2-Difluoropropoxy)-2-methylphenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), receptor interactions, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C12H14F2N
- Molecular Weight : 215.24 g/mol
- Functional Groups : An amine group (-NH2), a difluoropropoxy group, and a methyl group on the phenyl ring.
This structural configuration suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Receptor Interactions
Research indicates that compounds with similar structures often interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various psychiatric disorders. The following table summarizes the activity of related compounds at the 5-HT2A receptor:
| Compound | EC50 (nM) | Activity Type |
|---|---|---|
| This compound | TBD | Agonist/Antagonist* |
| 2C-B | 0.4 | Agonist |
| DOI | 0.6 | Agonist |
*Note: TBD indicates that specific data for the compound is currently unavailable.
Structure-Activity Relationships (SAR)
The biological activity of phenylamine derivatives often correlates with specific structural features. For instance, modifications to the substituents on the phenyl ring can significantly impact receptor affinity and selectivity. Studies have shown that:
- Alkyl substitutions at the para position enhance potency.
- Fluorination (as seen in 5-(2,2-Difluoropropoxy)) can influence lipophilicity and metabolic stability.
Case Studies
- Psychoactive Effects : A study on phenethylamines indicated that compounds with similar structural motifs to this compound exhibit psychoactive effects primarily through their action on serotonin receptors. This suggests potential therapeutic applications in treating mood disorders.
- Anticancer Activity : Preliminary studies have indicated that certain derivatives may exhibit cytotoxic effects against cancer cell lines by modulating PI3K signaling pathways. This highlights the compound's potential beyond CNS activity.
Research Findings
Recent investigations into fluorinated compounds have revealed their promising roles in drug discovery. The incorporation of fluorine atoms can enhance pharmacokinetic properties such as absorption and bioavailability. For example:
- Fluorinated amines have been shown to possess improved metabolic stability compared to their non-fluorinated counterparts, making them attractive candidates for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
